molecular formula C10H9ClN4 B1485039 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine CAS No. 2060034-38-8

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B1485039
CAS No.: 2060034-38-8
M. Wt: 220.66 g/mol
InChI Key: LSFQLSMNKWQRLY-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a pyridin-2-yl group at the 2-position

Biochemical Analysis

Biochemical Properties

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition leads to a reduction in collagen deposition, making it a potential candidate for antifibrotic therapies. Additionally, this compound interacts with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), further influencing cellular processes related to fibrosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatic stellate cells, this compound has been shown to inhibit collagen synthesis and reduce the expression of collagen type I alpha 1 (COL1A1) protein . This inhibition is crucial in preventing liver fibrosis. Moreover, this compound affects cell signaling pathways, including those mediated by transforming growth factor-β1 (TGF-β1), which plays a role in fibrosis and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits collagen prolyl 4-hydroxylases, leading to decreased collagen synthesis . Additionally, it interacts with VEGFR-2 and PDGF-β, inhibiting their signaling pathways and reducing fibrosis . The compound also affects gene expression by modulating the activity of transcription factors involved in fibrosis and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . The compound’s metabolites may also exhibit biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially enhancing its therapeutic effects . This accumulation may also lead to toxicity in certain tissues, necessitating careful monitoring of its distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals, further modulating its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative .

Scientific Research Applications

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methyl-N-(2-phenylethyl)-2-(pyridin-2-yl)pyrimidin-4-amine
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyridin-2-yl group makes it a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

6-chloro-5-methyl-2-pyridin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFQLSMNKWQRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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